molecular formula C19H37NO3 B12379793 N-(1-Oxoheptadecyl)glycine-d2

N-(1-Oxoheptadecyl)glycine-d2

Cat. No.: B12379793
M. Wt: 329.5 g/mol
InChI Key: AEKJBHKVBQSNGN-FBCWWBABSA-N
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Description

N-(1-Oxoheptadecyl)glycine-d2: is a deuterated labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of N-(1-Oxoheptadecyl)glycine, where the hydrogen atoms are replaced with deuterium. Deuterated compounds are often used in scientific research to study metabolic processes and pharmacokinetics due to their stability and traceability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Oxoheptadecyl)glycine-d2 involves the incorporation of deuterium into the parent compound, N-(1-Oxoheptadecyl)glycine. The process typically includes the following steps:

    Starting Material: The synthesis begins with the preparation of N-(1-Oxoheptadecyl)glycine.

    Deuteration: The hydrogen atoms in the compound are replaced with deuterium using deuterated reagents under specific reaction conditions. .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the consistent incorporation of deuterium into the compound. The production involves stringent quality control measures to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(1-Oxoheptadecyl)glycine-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(1-Oxoheptadecyl)glycine-d2 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(1-Oxoheptadecyl)glycine-d2 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound provide a stable and distinguishable marker, allowing researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .

Comparison with Similar Compounds

    N-(1-Oxoheptadecyl)glycine: The non-deuterated parent compound.

    Deuterated Glycine Derivatives: Other glycine derivatives labeled with deuterium.

Uniqueness: N-(1-Oxoheptadecyl)glycine-d2 is unique due to its specific deuterium labeling, which provides enhanced stability and traceability compared to its non-deuterated counterpart. This makes it particularly valuable in research applications where precise tracking of metabolic processes is required .

Properties

Molecular Formula

C19H37NO3

Molecular Weight

329.5 g/mol

IUPAC Name

2,2-dideuterio-2-(heptadecanoylamino)acetic acid

InChI

InChI=1S/C19H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20-17-19(22)23/h2-17H2,1H3,(H,20,21)(H,22,23)/i17D2

InChI Key

AEKJBHKVBQSNGN-FBCWWBABSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)CCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)NCC(=O)O

Origin of Product

United States

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